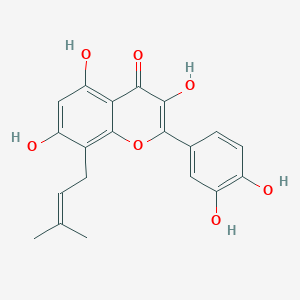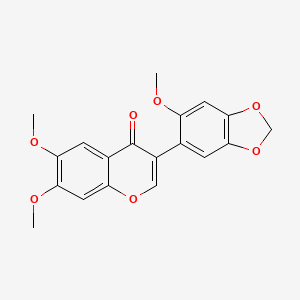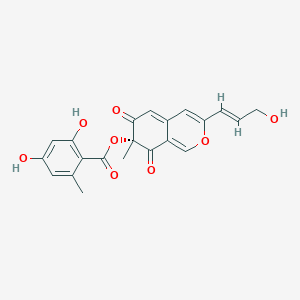
8-Prenilquercetina
Descripción general
Descripción
8-Prenilquercetina es un flavonoide prenilado derivado de la quercetina, un flavonoide ampliamente distribuido conocido por sus diversas actividades biológicas. La prenilación, la adición de un grupo prenilo a la molécula de quercetina, mejora su lipofilia, biodisponibilidad y actividades biológicas. Se ha descubierto que la this compound exhibe una mayor captación celular y una menor salida en comparación con la quercetina, lo que la convierte en un compuesto de gran interés en diversos campos científicos .
Aplicaciones Científicas De Investigación
8-Prenilquercetina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los efectos de la prenilación en las propiedades de los flavonoides.
Biología: Se ha demostrado que mejora la captación celular y la biodisponibilidad, lo que la hace útil en estudios relacionados con la biología celular y la farmacocinética.
Medicina: Se están explorando sus propiedades antioxidantes, anticancerígenas y antiinflamatorias para posibles aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de nutracéuticos y alimentos funcionales debido a su bioactividad mejorada
Mecanismo De Acción
El mecanismo de acción de la 8-prenilquercetina involucra su interacción con diversos objetivos moleculares y vías:
Actividad antioxidante: Elimina los radicales libres y regula positivamente las enzimas antioxidantes.
Actividad anticancerígena: Induce la apoptosis e inhibe la proliferación celular modulando vías de señalización como las vías PI3K / Akt y MAPK.
Actividad antiinflamatoria: Inhibe la producción de citocinas proinflamatorias y enzimas como la ciclooxigenasa y la lipooxigenasa
Compuestos similares:
5'-Prenilquercetina (Uralenol): Exhibe efectos inhibitorios más altos contra la tirosinasa y otras enzimas en comparación con la quercetina.
6'-Prenilquercetina: Otro derivado prenilado con distintas actividades biológicas.
Singularidad de la this compound: La this compound destaca por su mayor captación celular y biodisponibilidad, lo que la hace más efectiva en la entrega de sus efectos biológicos en comparación con otras quercetinas preniladas .
Análisis Bioquímico
Biochemical Properties
8-Prenylquercetin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, 8-Prenylquercetin has shown higher inhibitory effects against tyrosinase, protein tyrosine phosphatase 1B (PTP1B), and α-glucosidase enzymes compared to quercetin . These interactions suggest that 8-Prenylquercetin can modulate enzyme activity, potentially leading to therapeutic benefits in conditions like diabetes and hyperpigmentation.
Cellular Effects
8-Prenylquercetin influences various cellular processes and functions. It has been observed to have higher cellular uptake and lower efflux than quercetin in Caco-2 and C2C12 myotube cells . This enhanced uptake leads to increased bioavailability in different tissues. Additionally, 8-Prenylquercetin has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its antioxidant, anticancer, and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of 8-Prenylquercetin involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, 8-Prenylquercetin inhibits the activity of tyrosinase, PTP1B, and α-glucosidase enzymes . These interactions result in changes in gene expression and cellular responses, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Prenylquercetin have been studied over time. It has been found to be stable and exhibits long-term effects on cellular function. Studies have shown that 8-Prenylquercetin maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications . Additionally, its stability and degradation patterns have been analyzed to ensure its efficacy in various experimental conditions.
Dosage Effects in Animal Models
The effects of 8-Prenylquercetin vary with different dosages in animal models. Studies have demonstrated that it exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits . At very high doses, 8-Prenylquercetin may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for safe and effective use .
Metabolic Pathways
8-Prenylquercetin is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic processes triggered by 8-Prenylquercetin contribute to its bioavailability and therapeutic effects. Understanding these pathways is crucial for optimizing its use in clinical settings.
Transport and Distribution
The transport and distribution of 8-Prenylquercetin within cells and tissues are facilitated by specific transporters and binding proteins . Its increased lipophilicity due to prenylation enhances its uptake and accumulation in target tissues. This property is essential for its therapeutic efficacy, as it ensures that sufficient concentrations of 8-Prenylquercetin reach the desired sites of action.
Subcellular Localization
8-Prenylquercetin exhibits specific subcellular localization patterns, which influence its activity and function. It is directed to particular compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in determining its subcellular localization, ensuring that 8-Prenylquercetin reaches the appropriate sites to perform its biological functions.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 8-prenilquercetina puede sintetizarse mediante la prenilación nuclear de la quercetina. El proceso implica el uso de bromuro de prenilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo típicamente en un solvente orgánico como la dimetilformamida a temperaturas elevadas. El producto se purifica luego utilizando técnicas cromatográficas .
Métodos de producción industrial: La producción industrial de this compound involucra rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y métodos avanzados de purificación como la cromatografía líquida de alta resolución asegura un alto rendimiento y pureza del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: 8-Prenilquercetina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Se emplean nucleófilos como haluros de alquilo y cloruros de acilo en condiciones básicas.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados dihidro.
Sustitución: Derivados alquilados y acilatos.
Comparación Con Compuestos Similares
5’-Prenylquercetin (Uralenol): Exhibits higher inhibitory effects against tyrosinase and other enzymes compared to quercetin.
6’-Prenylquercetin: Another prenylated derivative with distinct biological activities.
Uniqueness of 8-Prenylquercetin: 8-Prenylquercetin stands out due to its higher cellular uptake and bioavailability, making it more effective in delivering its biological effects compared to other prenylated quercetins .
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTTWVRMGWQEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123716 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-75-8 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143724-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the main sources of 8-Prenylquercetin in nature?
A1: 8-Prenylquercetin has been identified in various plant sources. Notably, it's found in the fruits of Sinopodophyllum hexandrum [, ], the twigs of Broussonetia papyrifera [], and Desmodium caudatum [].
Q2: How does the presence of 8-Prenylquercetin differ between the fruits and underground parts of Sinopodophyllum hexandrum?
A2: Research indicates significant differences in the chemical composition of Sinopodophyllum hexandrum depending on the plant part. While 8-Prenylquercetin is a major component of the fruits, it is less prominent in the roots and rhizomes. The underground parts are predominantly characterized by podophyllotoxin, flavonoids with simpler substituent groups, and flavonoid glycosides [].
Q3: Can 8-Prenylquercetin be synthesized in the lab?
A3: Yes, 8-Prenylquercetin and related 8-prenylflavonoids can be synthesized. A key step involves a microwave-promoted Claisen rearrangement, which facilitates the formation of 8-C-prenylflavonoids from 5-O-prenylflavonoids. This approach has enabled the total synthesis of several naturally occurring 8-prenylflavonoid compounds [].
Q4: What are the potential benefits of modifying prenylquercetins through microbial transformation?
A4: Microbial transformation, using fungi like Mucor hiemalis, can enhance the properties of prenylquercetins. This process can lead to the production of glucosylated metabolites with increased water solubility, a factor that often correlates with improved bioavailability [].
Q5: Have any specific biological activities been associated with 8-Prenylquercetin or its derivatives?
A5: While more research is needed to fully understand the bioactivity of 8-Prenylquercetin, studies suggest promising avenues. For instance, a study on Broussonetia papyrifera found that 8-Prenylquercetin-3-methyl ether, alongside other isolated flavonoids, exhibited significant inhibitory effects on PTP1B, an enzyme implicated in insulin signaling and a potential target for type 2 diabetes treatment [].
Q6: What analytical techniques are typically employed to identify and quantify 8-Prenylquercetin in plant extracts?
A6: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying 8-Prenylquercetin and other compounds in complex plant extracts. This method provides detailed information about the molecular weight and fragmentation patterns, aiding in the identification of specific compounds [].
Q7: Are there any known challenges or considerations related to the analysis of 8-Prenylquercetin and its isomers?
A7: Analysis of 8-Prenylquercetin can be complicated by the presence of numerous isomers. For example, research on Sinopodophyllum hexandrum revealed the presence of 10 isomers of C21H20O7, all identified as 8-Prenylquercetin-3-methyl ether or its isomers []. This highlights the need for advanced analytical techniques and careful interpretation of data when studying this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600589.png)
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600592.png)



![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)



